(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17174345
InChI: InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1
SMILES:
Molecular Formula: C8H10ClNO3S
Molecular Weight: 235.69 g/mol

(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC17174345

Molecular Formula: C8H10ClNO3S

Molecular Weight: 235.69 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid -

Specification

Molecular Formula C8H10ClNO3S
Molecular Weight 235.69 g/mol
IUPAC Name (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1
Standard InChI Key UOLSVGRKGPOWGA-CHKWXVPMSA-N
Isomeric SMILES C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl
Canonical SMILES CC1(C(N2C(S1)CC2=O)C(=O)O)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Stereochemistry

The compound features a bicyclic β-lactam core fused with a thiazolidine ring, a hallmark of penam derivatives. Its IUPAC name, (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, reflects its stereochemical configuration at positions 2, 3, and 5, which are critical for its biological activity and interaction with β-lactamase enzymes . The chloromethyl group at position 3 and the methyl group at position 3 contribute to its steric and electronic properties, influencing its reactivity and stability .

Physicochemical Properties

Key physicochemical properties, as reported in chemical databases, include:

PropertyValue
Molecular FormulaC₉H₁₂ClNO₃S
Molecular Weight273.72 g/mol
Boiling Point565.1 ± 50.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa-3.84 ± 0.60 (Predicted)
FDA UNII IdentifierN3FZV4ADG6

These properties underscore its polar nature and low volatility, which necessitate specialized handling during synthesis and purification .

Synthesis and Formation Pathways

Synthetic Mechanism

The formation of this impurity is attributed to stereochemical inversion during the oxidation of intermediate sulfides. For example, the diastereomeric sulfide (VI) undergoes oxidation to produce the sulfone derivative, which retains the undesired stereochemistry at position 3. Subsequent deprotection steps yield the carboxylic acid form, solidifying its presence as a persistent impurity .

Purification Strategies

Solvent-Based Crystallization

Patent US7417143B2 details a purification process involving selective crystallization from solvents such as methyl ethyl ketone (MEK) or acetic acid. For instance, slurrying impure Tazobactam in MEK at 38–40°C reduces the impurity from 15–22% to 0.06% . The addition of L-tartaric acid further enhances selectivity by forming diastereomeric salts that preferentially crystallize the desired Tazobactam .

Temperature and Solvent Optimization

Key parameters for effective purification include:

  • Temperature Range: 20–50°C for slurry formation.

  • Solvent Systems: MEK, acetic acid, or methanol-water mixtures.

  • Additives: Tartaric acid (2.5–5% w/w) to disrupt impurity crystal lattices .

The table below summarizes purification outcomes from the patent:

ExampleSolventTemperature (°C)Initial Impurity (%)Final Impurity (%)
1Methyl Ethyl Ketone38–4015–220.06
2Acetic Acid20–2515–220.06
3Methanol-Water0–215–220.06

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is the gold standard for quantifying this impurity. The method employs a C18 column and a gradient elution of acetonitrile-phosphate buffer (pH 3.0), achieving a resolution of >2.0 between Tazobactam and its impurity .

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) reveals distinct signals for the chloromethyl group (δ 3.85–4.10 ppm) and the β-lactam proton (δ 5.45 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.02 [M+H]⁺, consistent with the molecular formula C₉H₁₂ClNO₃S .

Regulatory and Pharmaceutical Relevance

Impact on Drug Efficacy

While the impurity lacks intrinsic antibacterial activity, its structural similarity to Tazobactam may interfere with β-lactamase inhibition, potentially reducing the efficacy of combination therapies like piperacillin-tazobactam .

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